molecular formula C19H29FN4O2 B2715548 N-tert-butyl-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 903256-60-0

N-tert-butyl-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2715548
CAS No.: 903256-60-0
M. Wt: 364.465
InChI Key: OWCKXFSLLHYDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C19H29FN4O2 and its molecular weight is 364.465. The purity is usually 95%.
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Scientific Research Applications

Sigma Ligands and Selectivity

A study explored the synthesis of compounds with high affinity for both sigma 1 and sigma 2 binding sites, including those with a 4-fluorophenyl substituent, which rendered very selective sigma 2 ligands with subnanomolar affinity. The introduction of such substituents significantly enhanced the selectivity and affinity for sigma 2 receptors, indicating potential applications in neuropharmacology and the study of sigma receptors in various neurological and psychiatric disorders (Perregaard et al., 1995).

Serotonin Receptor Antagonism

Another compound, identified as a novel antagonist at presynaptic and postsynaptic 5-HT1A receptors, demonstrated selective antagonism, hinting at potential applications in the development of new treatments for conditions mediated by this receptor, such as depression and anxiety disorders (Fletcher et al., 1993).

Anticonvulsant Activity

Research into new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, featuring 4-phenylpiperazin-1-yl or morpholin-4-yl groups, revealed significant anticonvulsant activity. These findings suggest the potential for developing novel antiepileptic drugs (AEDs) that offer improved safety and efficacy profiles (Kamiński et al., 2015).

Neuropeptide Y Antagonism

The practical synthesis of a neuropeptide Y antagonist highlights the potential for targeting this pathway in obesity treatment, underscoring the importance of such compounds in the development of new therapeutic strategies for managing obesity and metabolic disorders (Iida et al., 2005).

5-HT2A Receptor Inverse Agonism

The pharmacological profile of a novel 5-HT2A receptor inverse agonist suggests its utility as an antipsychotic agent. This compound demonstrated potent in vitro and in vivo activity, indicating potential applications in treating psychosis and related conditions (Vanover et al., 2006).

Properties

IUPAC Name

N'-tert-butyl-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29FN4O2/c1-19(2,3)22-18(26)17(25)21-13-16(14-5-7-15(20)8-6-14)24-11-9-23(4)10-12-24/h5-8,16H,9-13H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCKXFSLLHYDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.